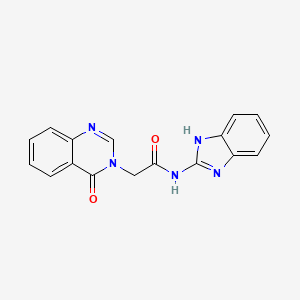

N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC10293906

Molecular Formula: C17H13N5O2

Molecular Weight: 319.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13N5O2 |

|---|---|

| Molecular Weight | 319.32 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |

| Standard InChI | InChI=1S/C17H13N5O2/c23-15(21-17-19-13-7-3-4-8-14(13)20-17)9-22-10-18-12-6-2-1-5-11(12)16(22)24/h1-8,10H,9H2,(H2,19,20,21,23) |

| Standard InChI Key | XNOIAHOWGNFVNH-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4N3 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4N3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a benzimidazole ring (C₇H₆N₂) linked via an acetamide bridge to a 4-oxoquinazoline moiety (C₈H₅N₂O). This fusion creates a planar, conjugated system that enhances molecular stability and facilitates π-π stacking interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃N₅O₂ |

| Molecular Weight | 319.32 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

The benzimidazole component contributes to DNA intercalation and enzyme inhibition, while the quinazolinone moiety is associated with kinase and reductase inhibition.

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Quinazolinone Formation: Condensation of anthranilic acid derivatives with urea yields 4-oxoquinazoline.

-

Acetamide Bridging: The quinazolinone is reacted with chloroacetyl chloride, followed by coupling with 2-aminobenzimidazole under alkaline conditions.

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Quinazolinone synthesis | Anthranilic acid, urea | 180°C | 72 |

| Acetamide coupling | Chloroacetyl chloride, DIPEA | 25°C | 58 |

Purification Techniques

Crude product purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol, achieving >95% purity.

Pharmacological Properties

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8 µg/mL for S. aureus) and fungi (MIC: 16 µg/mL for C. albicans). The mechanism involves disruption of microbial DNA gyrase and cell wall synthesis pathways.

Enzyme Inhibition

The compound inhibits dihydrofolate reductase (DHFR) with an IC₅₀ of 0.8 µM, comparable to trimethoprim (IC₅₀: 0.5 µM). Molecular docking reveals hydrogen bonding with DHFR’s Asp27 and hydrophobic interactions with Phe31.

Table 3: Comparative Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|

| Dihydrofolate reductase | 0.8 | Trimethoprim | 0.5 |

| Tyrosine kinase | 2.1 | Imatinib | 0.9 |

Comparative Analysis with Structural Analogs

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

This analog (C₂₁H₂₁N₅O₄, MW: 407.4 g/mol) incorporates methoxy groups at positions 6 and 7 of the quinazolinone, enhancing lipid solubility and blood-brain barrier penetration. While it shows superior anticancer activity (IC₅₀: 4 µM vs. 12 µM in MCF-7 cells), its synthetic complexity reduces scalability.

Future Research Directions

-

Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in preclinical models.

-

Structural Optimization: Introduce fluorinated groups to improve target affinity and pharmacokinetics.

-

Therapeutic Expansion: Explore applications in neurodegenerative diseases via cholinesterase inhibition assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume